trans-alpha-Bergamotene
Overview
Description
Trans-alpha-Bergamotene is a type of bicyclic sesquiterpene . It is found in plants, insects, and fungi, with trans-alpha-Bergamotene being the most abundant compound . It is a clear colorless to pale yellow liquid and has a very mild, waxy oily citrus note .
Synthesis Analysis
Bergamotenes, including trans-alpha-Bergamotene, are biosynthesized from farnesyl pyrophosphate . They are produced via a variety of enzymes including exo-alpha-bergamotene synthase, (+)-endo-beta-bergamotene synthase, (-)-endo-alpha-bergamotene synthase, and others .Molecular Structure Analysis
The molecular formula of trans-alpha-Bergamotene is C15H24 . Its molecular weight is 204.3511 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
There are several stereoisomers of trans-alpha-Bergamotene, including l-trans-alpha-Bergamotene, (-)-alpha-trans-Bergamotene, alpha-trans-beta-Bergamotene, cis-alpha-Bergamotene, (E)-alpha-Bergamotene, alpha-trans-Bergamotene, alpha-cis-Bergamotene, and alpha-(E)-Bergamotene .Physical And Chemical Properties Analysis
Trans-alpha-Bergamotene is a clear colorless to pale yellow liquid . It has a very mild, waxy oily citrus note . It dries waxy candle-like, olive oil . The taste can be described as citrus, especially lime & lemon, light fruity, orchard fruit, oily .Scientific Research Applications
Pharmaceutical Applications
Bergamotenes, including trans-alpha-Bergamotene, have been shown to possess diverse biological activities such as antioxidant, anti-inflammatory, immunosuppressive, cytotoxic, and antidiabetic effects . For example, a basil essential oil containing bergamotene had significant anti-inflammatory effects, effectively reducing edema or swelling of the paws in mice .
Flavor and Fragrance Industries
Bergamotenes are sesquiterpenoids, the largest subgroup of terpenoids, which have numerous applications in the flavor and fragrance industries . Trans-alpha-Bergamotene is one of the main aroma components of Genova, a cultivar of sweet basil .
Biofuels
Sesquiterpenoids, including Bergamotenes, also have applications in the biofuel industry . Their complex structures and high energy content make them suitable for use as biofuels.
Cosmetics
The aroma of trans-alpha-Bergamotene, along with its antioxidant properties, makes it a valuable ingredient in the cosmetics industry .
Agriculture and Pest Management
Bergamotenes have been shown to have insecticidal effects , making them useful in agriculture for pest management. They also have potential applications in the development of environmentally friendly pesticides .
Food Industry
Trans-alpha-Bergamotene is a major component of the aroma of Genova, a type of sweet basil . This makes it valuable in the food industry, particularly in the production of teas and other products where aroma is important .
Antibiotics Biosynthesis
Bergamotenes are intermediates in the biosynthesis of more complex chemical compounds. For example, β-trans-bergamotene is a precursor in the biosynthesis of fumagillin, ovalicin, and related antibiotics .
Nutraceuticals
Due to their diverse biological activities, Bergamotenes have potential applications in nutraceuticals, which are foods containing health-giving additives and having medicinal benefit .
Mechanism of Action
Trans-alpha-Bergamotene, also known as (-)-exo-alpha-bergamotene or (-)-trans-alpha-bergamotene, is a type of bicyclic sesquiterpene . It has a molecular weight of 204.3511 . This compound has been found in various plants, insects, and fungi, and it has been shown to possess diverse biological activities .
Target of Action
Trans-alpha-Bergamotene has been shown to target various bacteria, including E. Coli and Staphylococcus . It also interacts with the tobacco plant Nicotiana attenuata and the tobacco hawk moth (Manduca sexta) .
Mode of Action
Trans-alpha-Bergamotene demonstrates inhibition of bacterial growth, which can cause stomach pain, vomiting, and fatigue . In the case of the tobacco plant and the tobacco hawk moth, it acts as a lure, attracting the moth for pollination and predatory insects to feed on any larvae and eggs that the pollinator may have produced .
Biochemical Pathways
Trans-alpha-Bergamotene originates from farnesyl diphosphate, a precursor to sesquiterpenes . It is involved in the terpenoid biosynthesis pathway .
Pharmacokinetics
It is known that terpenes, the group of compounds to which trans-alpha-bergamotene belongs, are generally lipophilic and can be absorbed through the skin and mucous membranes .
Result of Action
Trans-alpha-Bergamotene has been shown to possess diverse biological activities such as antioxidant, anti-inflammatory, immunosuppressive, cytotoxic, antimicrobial, antidiabetic, and insecticidal effects . It also has potential applications in the pharmaceutical, nutraceutical, cosmeceutical, and pest management sectors .
Action Environment
The action of trans-alpha-Bergamotene can be influenced by various environmental factors. For instance, the method of extraction and preservation can affect the compound’s efficacy and stability . Freeze-drying without steaming has been found to be the best method to retain all three of Genova’s main aroma components, including trans-alpha-Bergamotene .
Safety and Hazards
properties
IUPAC Name |
(1S,5S,6R)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3/t13-,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBFCQPIMVLNIU-SOUVJXGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C2(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]2C[C@@H]1[C@]2(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017570 | |
Record name | (-)-αlpha-trans-Bergamotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Bergamotene, (E)-(-)- | |
CAS RN |
13474-59-4 | |
Record name | trans-α-Bergamotene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13474-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Bergamotene, (E)-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-αlpha-trans-Bergamotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-BERGAMOTENE, (E)-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599TK2712C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is trans-α-Bergamotene and where is it found?
A1: trans-α-Bergamotene is a sesquiterpene hydrocarbon, a class of natural products known for their diverse biological activities and characteristic aromas. It is found as a volatile constituent in various plants, notably in the essential oils of cinnamon (Cinnamomum zeylanicum) [], yellow starthistle (Centaurea solstitialis) [], and Opoponax (Commiphora erythraea) []. It contributes to the distinctive fragrance profiles of these plants.
Q2: How does the extraction method affect the yield and composition of trans-α-Bergamotene?
A2: Research suggests that the extraction method can influence both the yield and the relative abundance of trans-α-Bergamotene. For instance, in a study on the essential oil of Mammea suriga, cold maceration yielded a higher percentage of trans-α-Bergamotene compared to soxhlet extraction using n-hexane []. This difference highlights the importance of selecting appropriate extraction techniques to optimize the recovery of specific volatile compounds.
Q3: Can you elaborate on the role of trans-α-Bergamotene in plant-insect interactions?
A3: trans-α-Bergamotene, along with other volatile organic compounds (VOCs), plays a significant role in mediating plant-insect interactions. Studies have shown that Centaurea solstitialis and Centaurea cyanus, both known to attract the weevil Ceratapion basicorne, contain trans-α-Bergamotene []. Conversely, Centaurea cineraria, which does not attract this weevil, lacks this compound. These findings suggest that trans-α-Bergamotene might act as a signal attracting specific insects, potentially influencing pollination or herbivore defense mechanisms.
Q4: Are there any reported applications of trans-α-Bergamotene in the food or cosmetic industries?
A4: Yes, due to its pleasant aroma and potential antioxidant properties, trans-α-Bergamotene finds applications in both the food and cosmetic industries. It can be incorporated into cosmetic products like hair oils, massage oils, and body creams [], imparting a desirable fragrance. Additionally, its presence in basil (Ocimum basilicum) essential oil contributes to the flavor profile and potential antioxidant effects in food products like beef burgers [, ].
Q5: What analytical techniques are commonly used to identify and quantify trans-α-Bergamotene?
A5: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the primary analytical technique employed for the identification and quantification of trans-α-Bergamotene in various plant extracts [, , , , , , , , ]. This method separates the volatile compounds present in a sample based on their volatility and then identifies them based on their mass-to-charge ratio. This technique enables researchers to determine the specific volatile profile, including the presence and relative abundance of trans-α-Bergamotene, within a complex mixture.
Q6: What is known about the potential antioxidant activity of trans-α-Bergamotene?
A6: While research is ongoing, some studies suggest that trans-α-Bergamotene might contribute to the antioxidant properties of certain plant extracts. For example, sweet basil (Ocimum basilicum) essential oil, which contains trans-α-Bergamotene, has demonstrated antioxidant effects in beef, potentially extending the shelf life of meat products []. Further studies are necessary to fully elucidate the specific antioxidant mechanisms and potential health benefits of this compound.
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